molecular formula C18H23Cl2N3O3 B12787298 Pyridine, 4-(2,2-dimethyl-5-(4-methoxy-3-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride, cis-(+-)- CAS No. 61196-68-7

Pyridine, 4-(2,2-dimethyl-5-(4-methoxy-3-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride, cis-(+-)-

Cat. No.: B12787298
CAS No.: 61196-68-7
M. Wt: 400.3 g/mol
InChI Key: OOOURRLUQVTYAQ-FZMMWMHASA-N
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Description

Pyridine, 4-(2,2-dimethyl-5-(4-methoxy-3-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride, cis-(±)- is a complex organic compound with a unique structure It is characterized by the presence of a pyridine ring, a pyrrolidine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(2,2-dimethyl-5-(4-methoxy-3-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride, cis-(±)- typically involves multiple steps. The process begins with the formation of the pyridine ring, followed by the introduction of the pyrrolidine ring and the nitrophenyl group. The final step involves the formation of the dihydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize yield and minimize waste. Key steps include the careful control of reaction conditions and the use of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(2,2-dimethyl-5-(4-methoxy-3-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride, cis-(±)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitrophenyl group, leading to the formation of amines or other derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of products, depending on the nucleophile used.

Scientific Research Applications

Pyridine, 4-(2,2-dimethyl-5-(4-methoxy-3-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride, cis-(±)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine, 4-(2,2-dimethyl-5-(4-methoxy-3-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride, cis-(±)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and pyrrolidine-containing molecules. Examples include:

  • Pyridine, 4-(2,2-dimethyl-5-(4-methoxyphenyl)-3-pyrrolidinyl)-, dihydrochloride
  • Pyridine, 4-(2,2-dimethyl-5-(4-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride

Uniqueness

What sets Pyridine, 4-(2,2-dimethyl-5-(4-methoxy-3-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride, cis-(±)- apart is its specific combination of functional groups and stereochemistry. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61196-68-7

Molecular Formula

C18H23Cl2N3O3

Molecular Weight

400.3 g/mol

IUPAC Name

4-[(3S,5R)-5-(4-methoxy-3-nitrophenyl)-2,2-dimethylpyrrolidin-3-yl]pyridine;dihydrochloride

InChI

InChI=1S/C18H21N3O3.2ClH/c1-18(2)14(12-6-8-19-9-7-12)11-15(20-18)13-4-5-17(24-3)16(10-13)21(22)23;;/h4-10,14-15,20H,11H2,1-3H3;2*1H/t14-,15+;;/m0../s1

InChI Key

OOOURRLUQVTYAQ-FZMMWMHASA-N

Isomeric SMILES

CC1([C@@H](C[C@@H](N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=NC=C3)C.Cl.Cl

Canonical SMILES

CC1(C(CC(N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=NC=C3)C.Cl.Cl

Origin of Product

United States

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